molecular formula C14H20N2O4 B371206 H-D-Lys(Z)-OH CAS No. 34404-32-5

H-D-Lys(Z)-OH

Cat. No.: B371206
CAS No.: 34404-32-5
M. Wt: 280.32g/mol
InChI Key: CKGCFBNYQJDIGS-UHFFFAOYSA-N
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Description

H-D-Lys(Z)-OH, also known as Nα-benzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine, preventing unwanted side reactions during the synthesis process. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group attached to the amino group of lysine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(Z)-OH typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(Z)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Free lysine or partially protected lysine derivatives.

    Substitution: Lysine derivatives with different protecting groups or functional groups.

Scientific Research Applications

H-D-Lys(Z)-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for lysine.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of H-D-Lys(Z)-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of lysine from unwanted reactions, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions, such as treatment with hydrogenation or acidic conditions, to yield the free amino group.

Comparison with Similar Compounds

Similar Compounds

    H-D-Lys(Z)-OMe: A methyl ester derivative of H-D-Lys(Z)-OH, used in similar applications but with different solubility and reactivity properties.

    H-D-Lys(tBu)-OMe: A tert-butyl ester derivative, offering different protecting group properties.

    H-D-Lys(Z)-OBzl: A benzyl ester derivative, used for different synthetic strategies in peptide synthesis.

Uniqueness

This compound is unique due to its specific protecting group, which offers a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

Properties

IUPAC Name

(2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGCFBNYQJDIGS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-32-5
Record name H-D-Lys(Z)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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